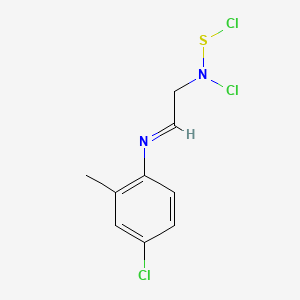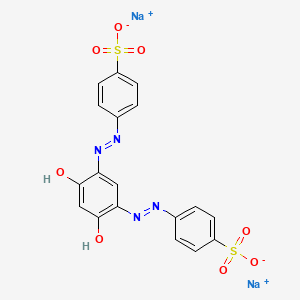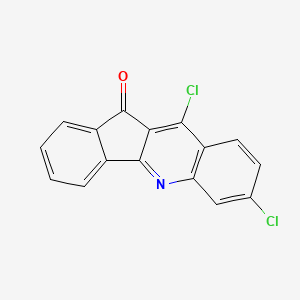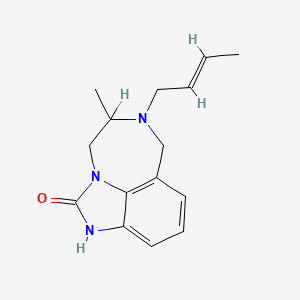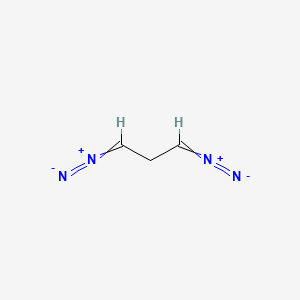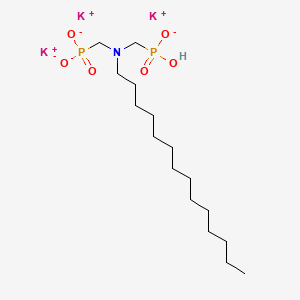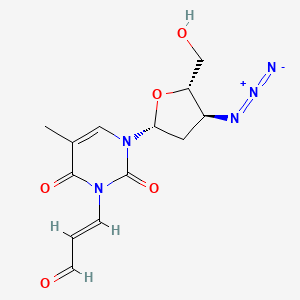
3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group, a deoxythymidine backbone, and a propenyl group with a keto functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine typically involves multiple steps, starting from commercially available deoxythymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of deoxythymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Azido Group: The protected deoxythymidine is then reacted with an azidating agent, such as sodium azide, under suitable conditions to introduce the azido group.
Formation of the Propenyl Group: The propenyl group is introduced through a Wittig or Horner-Wadsworth-Emmons reaction, where the protected azido-deoxythymidine is reacted with an appropriate aldehyde or phosphonate ester.
Deprotection: Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas or triphenylphosphine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the presence of water.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions.
Aplicaciones Científicas De Investigación
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its azido group, which can be used for bioorthogonal labeling.
Medicine: Investigated for its antiviral properties, particularly against HIV, due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine involves its incorporation into biological systems where it can interact with various molecular targets. The azido group allows for bioorthogonal reactions, enabling the compound to label and track biomolecules without interfering with natural biological processes. In antiviral research, it acts as a nucleoside analog, inhibiting viral replication by incorporating into viral DNA and causing chain termination.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxyuridine
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxycytidine
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxyadenosine
Uniqueness
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, while the propenyl group provides additional sites for functionalization. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
111495-98-8 |
|---|---|
Fórmula molecular |
C13H15N5O5 |
Peso molecular |
321.29 g/mol |
Nombre IUPAC |
(E)-3-[3-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]prop-2-enal |
InChI |
InChI=1S/C13H15N5O5/c1-8-6-18(13(22)17(12(8)21)3-2-4-19)11-5-9(15-16-14)10(7-20)23-11/h2-4,6,9-11,20H,5,7H2,1H3/b3-2+/t9-,10+,11+/m0/s1 |
Clave InChI |
CFFCZKKWUJQDFW-LZDJJOMISA-N |
SMILES isomérico |
CC1=CN(C(=O)N(C1=O)/C=C/C=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


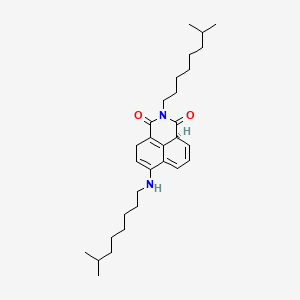
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
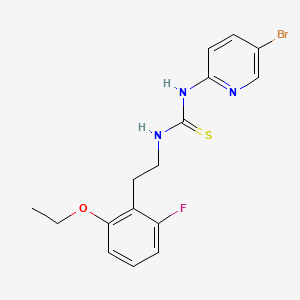

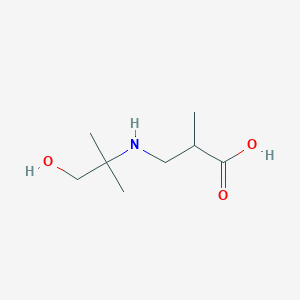
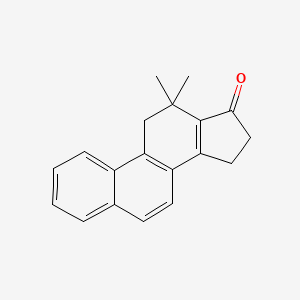
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
